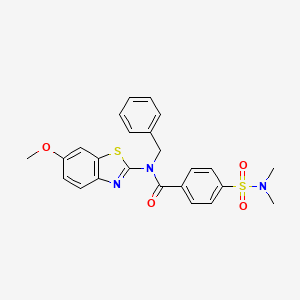

N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c1-26(2)33(29,30)20-12-9-18(10-13-20)23(28)27(16-17-7-5-4-6-8-17)24-25-21-14-11-19(31-3)15-22(21)32-24/h4-15H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFRTGBERFLCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

- Inhibition of Tumor Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest, similar to other active benzothiazole derivatives .

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). This suggests potential applications in treating inflammatory diseases .

- Signal Pathway Modulation : Research indicates that the compound may inhibit key signaling pathways involved in cancer progression, notably the AKT and ERK pathways .

Table 1: Summary of Biological Activities

Case Studies

A recent study synthesized a series of benzothiazole derivatives, including this compound. The results indicated significant anti-cancer activity across multiple cell lines. For example:

- Compound B7 , a derivative closely related to our compound of interest, exhibited potent inhibition against A431 and A549 cells with IC50 values in the low micromolar range.

- The study also highlighted that treatment with these compounds resulted in a marked reduction in tumor growth in xenograft models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: Methoxy at position 6: Common in antimicrobial analogs (e.g., BTC-j ). This group likely stabilizes π-π stacking with bacterial DNA gyrase. Sulfamoyl groups: Dimethylsulfamoyl (target compound) vs. diethylsulfamoyl . Diethyl derivatives show higher solubility but reduced metabolic stability. N-Benzyl vs.

Structural Impact on Binding :

- Crystallographic data for adamantyl-substituted benzothiazoles (e.g., ) reveals that bulky groups (e.g., adamantyl) induce gauche conformations, reducing planarity and enzyme-binding efficiency . The target compound’s benzyl group may balance steric effects and planarity.

- Halogenated analogs (e.g., 6-bromo in ) exhibit enhanced electrophilicity but may increase toxicity risks.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for BTC-j (amide coupling) and sulfamoyl-substituted benzamides .

Docking Predictions :

- Molecular docking of benzothiazoles (e.g., ) suggests that the dimethylsulfamoyl group in the target compound could interact with polar residues in enzyme active sites (e.g., DNA gyrase or α-glucosidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.